2-ethoxy-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide
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Overview
Description
2-ethoxy-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide is a versatile chemical compound used in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide involves several steps. One common method includes the reaction of a phthalazinone derivative with ethyl acetate under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran and a base like triethylamine. The mixture is cooled to 0°C, and the reaction proceeds at room temperature for several hours .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the process generally involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities. This includes maintaining the appropriate temperature, solvent, and reagent ratios to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
2-ethoxy-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a tool for studying biological processes and interactions.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid: This compound shares a similar phthalazinone core structure and is used in similar applications.
Olaparib: A well-known compound with a phthalazinone structure, used as a PARP inhibitor in cancer therapy.
Uniqueness
2-ethoxy-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide is unique due to its specific ethoxy and acetamide functional groups, which confer distinct chemical properties and reactivity. These features make it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
2-ethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-2-19-8-12(17)14-7-11-9-5-3-4-6-10(9)13(18)16-15-11/h3-6H,2,7-8H2,1H3,(H,14,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGOQISHYHNNSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC1=NNC(=O)C2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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